3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
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Overview
Description
3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction conditions often include an organic solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Employed in the study of protein-protein interactions.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of 3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, such as with piperidine in DMF . This allows for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Uniqueness
3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to its specific structure, which includes an ethyl group at the 3-position and a benzoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C24H21NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-ethyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C24H21NO4/c1-2-15-13-16(23(26)27)11-12-22(15)25-24(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21H,2,14H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
KVAXFCFRVIJZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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